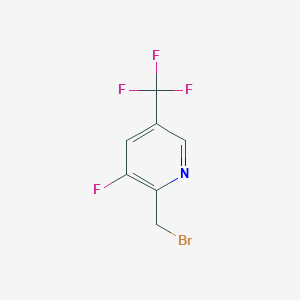

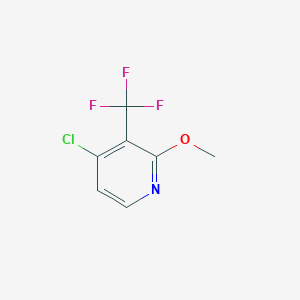

6-Fluoro-2-(trifluoromethyl)nicotinic acid

概要

説明

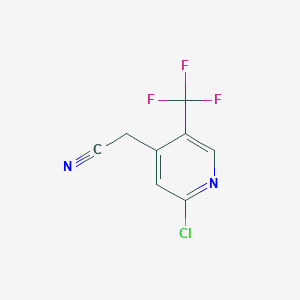

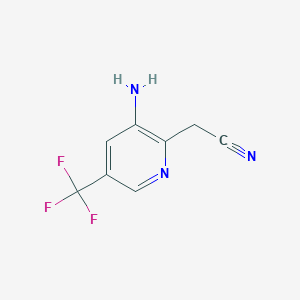

“6-Fluoro-2-(trifluoromethyl)nicotinic acid” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a white powder with a molecular formula of C7H3F4NO2 .

Synthesis Analysis

Two procedures for the preparation of 6-(trifluoromethyl)pyridin-2(1H)-one have been reported: a cyclocondensation method starting from (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one and direct fluorination of 2-picoline through a chlorine/fluorine exchange reaction .

Molecular Structure Analysis

The molecular structure of “6-Fluoro-2-(trifluoromethyl)nicotinic acid” is represented by the molecular formula C7H3F4NO2 . The average mass is 209.098 Da and the monoisotopic mass is 209.009995 Da .

Chemical Reactions Analysis

The chemical reactions involving “6-Fluoro-2-(trifluoromethyl)nicotinic acid” are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Physical And Chemical Properties Analysis

“6-Fluoro-2-(trifluoromethyl)nicotinic acid” is a white powder with a melting point of 193-197 °C. It has a boiling point of 259.3℃ at 760 mmHg. Its density is 1.484 g/cm3. Its flash point, refractive index and vapor pressure are 110.6℃, 1.475 and 0.007mmHg at 25°C, respectively .

科学的研究の応用

Pharmacology

In pharmacology, 6-Fluoro-2-(trifluoromethyl)nicotinic acid is utilized as a pharmaceutical intermediate . Its structural properties allow it to be a precursor in the synthesis of various pharmacologically active molecules. The trifluoromethyl group in particular is known for its bioisosteric properties, which can enhance the metabolic stability of therapeutic compounds.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its reactivity enables the formation of complex molecules through various organic reactions. It’s particularly useful in constructing pyridine rings, which are a common motif in many organic compounds, including drugs and agrochemicals .

Material Science

In material science, 6-Fluoro-2-(trifluoromethyl)nicotinic acid can be involved in the development of new materials with potential applications in electronics and nanotechnology. The presence of fluorine atoms could impart unique electrical properties to the resulting materials .

Analytical Chemistry

Analytical chemists may use 6-Fluoro-2-(trifluoromethyl)nicotinic acid as a standard or reagent in chromatography and spectroscopy techniques. Its well-defined structure and properties make it suitable for use in method development and calibration processes .

Biochemistry Research

In biochemistry, this compound could be used in the study of enzyme-catalyzed reactions where pyridine derivatives act as substrates or inhibitors. It may also be used in the design of enzyme assays or as a part of a study into vitamin B3 metabolism, given its structural similarity to nicotinic acid .

Environmental Science

6-Fluoro-2-(trifluoromethyl)nicotinic acid: might be studied for its environmental impact, particularly in terms of its persistence and breakdown products. Its interaction with environmental factors such as light, water, and soil could be of interest to researchers in this field .

Agricultural Research

In agriculture, research might explore the use of 6-Fluoro-2-(trifluoromethyl)nicotinic acid in the synthesis of new herbicides or pesticides. Its fluorinated structure could lead to compounds with enhanced activity and selectivity .

Chemical Engineering

Chemical engineers could investigate the compound’s role in process chemistry, particularly in the optimization of reaction conditions for the large-scale synthesis of fluorinated compounds. Its properties may influence reaction kinetics and mechanisms, which are crucial for industrial applications .

作用機序

Safety and Hazards

将来の方向性

Trifluoromethylpyridine (TFMP) derivatives, including “6-Fluoro-2-(trifluoromethyl)nicotinic acid”, have been used in the agrochemical and pharmaceutical industries. More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials . It is expected that many novel applications of TFMP will be discovered in the future .

特性

IUPAC Name |

6-fluoro-2-(trifluoromethyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F4NO2/c8-4-2-1-3(6(13)14)5(12-4)7(9,10)11/h1-2H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTWCHPAPDZBJOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C(=O)O)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F4NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。